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Compound of Interest

Compound Name:
2-Amino-5-chloropyridine-3-

carboxylic acid

Cat. No.: B112735 Get Quote

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged"

scaffold, forming the core of numerous therapeutic agents.[1] Within this class, 2-Amino-5-
chloropyridine-3-carboxylic acid (CAS No. 58584-92-2) has emerged as a particularly

strategic building block. Its structure is deceptively simple, yet it possesses a trifecta of

functional groups—an amino group, a carboxylic acid, and a chlorine atom—that provide

medicinal chemists with a versatile and powerful platform for molecular construction.[2][3] This

inherent functionality allows for precise, multi-directional modifications, making it an

indispensable intermediate in the synthesis of complex, biologically active molecules,

especially in the realm of targeted therapies like kinase inhibitors.[2][4]

This guide offers a deep dive into the core technical aspects of this compound, moving beyond

simple data recitation to explain the causality behind its synthesis, reactivity, and application. It

is designed for researchers, scientists, and drug development professionals who require a

practical, field-proven understanding of this valuable chemical intermediate.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of

its effective use in synthesis and analysis.

Physicochemical Properties
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The key physical and chemical identifiers for 2-Amino-5-chloropyridine-3-carboxylic acid
are summarized below. The melting point indicates high thermal stability, typical of crystalline

solids with strong intermolecular hydrogen bonding potential from the carboxylic acid and

amino groups.[5][6] The predicted pKa suggests it is a moderately strong acid.[7]

Property Value Source(s)

CAS Number 58584-92-2 [2]

Molecular Formula C₆H₅ClN₂O₂ [6]

Molecular Weight 172.57 g/mol [6]

Appearance
Off-white to yellow

solid/crystalline powder
[5]

Melting Point
224-230 °C (with

decomposition)
[6]

Boiling Point 353.1 ± 42.0 °C (Predicted) [7]

pKa 2.57 ± 0.10 (Predicted) [7]

Synonyms

2-Amino-6-chloronicotinic acid,

2-Amino-6-chloropyridine-3-

carboxylic acid

[6]

Spectroscopic Signature (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure and

purity of the compound. While a publicly available, fully assigned spectrum is not readily

available, the expected chemical shifts can be reliably predicted based on analysis of

structurally related compounds, such as 2-amino-5-chloropyridine.[8][9] The electron-

withdrawing nature of the chlorine and carboxylic acid groups will deshield adjacent protons

and carbons, shifting them downfield.
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¹H NMR (Expected Shifts) ¹³C NMR (Expected Shifts)

H-4: ~8.1-8.3 ppm (d) C-2 (C-NH₂): ~158-160 ppm

H-6: ~8.4-8.6 ppm (d) C-3 (C-COOH): ~115-117 ppm

-NH₂: ~6.5-7.5 ppm (br s) C-4: ~140-142 ppm

-COOH: ~12-14 ppm (br s) C-5 (C-Cl): ~125-127 ppm

C-6: ~148-150 ppm

C=O: ~165-168 ppm

Note: Predicted shifts are for a DMSO-d₆ solvent. Actual values may vary based on solvent and

experimental conditions.

Synthesis and Manufacturing Considerations
The synthesis of 2-Amino-5-chloropyridine-3-carboxylic acid is a key consideration for its

use in large-scale applications. The most direct and common industrial routes often start from

more heavily halogenated pyridine precursors.

Recommended Synthetic Protocol: Regioselective
Ammonolysis
A robust method involves the regioselective nucleophilic aromatic substitution of a chlorine

atom from 2,6-dichloronicotinic acid.[3] The rationale for this approach lies in the differential

reactivity of the two chlorine atoms. The chlorine at the 2-position is more activated towards

nucleophilic attack by the electron-withdrawing effect of the adjacent carboxylic acid and the

ring nitrogen, making its selective replacement by an amino group feasible.

Reaction Scheme: 2,6-Dichloronicotinic Acid → 2-Amino-6-chloronicotinic Acid

Step-by-Step Methodology:

Reaction Setup: To a high-pressure reaction vessel, add 2,6-dichloronicotinic acid (1

equivalent).
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Solvent and Reagent Addition: Add a suitable solvent such as 1,4-dioxane or water. Add an

excess of aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents). The excess ammonia

serves as both the nucleophile and the base to neutralize the HCl byproduct.

Reaction Conditions: Seal the vessel and heat to a temperature between 120-150 °C. The

reaction is typically run for 12-24 hours. The elevated temperature and pressure are

necessary to overcome the activation energy for the nucleophilic aromatic substitution.

Work-up and Isolation: After cooling the reactor to room temperature, carefully vent any

excess pressure. Acidify the reaction mixture with concentrated HCl to a pH of ~2-3. This

step protonates the product, causing it to precipitate out of the aqueous solution while

keeping unreacted starting material and byproducts dissolved.

Purification: Collect the precipitate by filtration. Wash the solid with cold water to remove any

inorganic salts. The crude product can be further purified by recrystallization from an

appropriate solvent system, such as an ethanol/water mixture, to yield the final product with

high purity.

Synthesis Workflow Diagram
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Caption: Regioselective ammonolysis synthesis workflow.
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Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-Amino-5-chloropyridine-3-carboxylic acid stems from the distinct

reactivity of its three functional groups, which can be addressed sequentially or in concert to

build molecular complexity.

2-Amino Group: This group is a potent nucleophile and a directing group. It readily

undergoes acylation, sulfonylation, and can be used in coupling reactions to form larger

heterocyclic systems.[10] Its primary role in many syntheses is to serve as an anchor point

for building out one side of the target molecule.

3-Carboxylic Acid Group: The carboxylic acid is a versatile handle for forming amide or ester

linkages.[11] Amide bond formation is particularly critical in the synthesis of kinase inhibitors,

as the resulting N-H group often forms a crucial hydrogen bond with the "hinge region" of the

kinase's ATP-binding pocket. The acid must typically be activated first, using reagents like

HATU, T3P, or conversion to an acyl chloride with thionyl chloride (SOCl₂).[10][11]

5-Chloro Group: The chlorine atom is a leaving group that can be displaced via nucleophilic

aromatic substitution or, more commonly, participate in palladium-catalyzed cross-coupling

reactions (e.g., Suzuki, Buchwald-Hartwig).[3] This allows for the introduction of a wide

variety of aryl, heteroaryl, or alkyl groups, providing a key vector for modulating a

compound's pharmacological properties.

Core Reaction Workflow: Amide Bond Formation for
Kinase Inhibitors
A representative and critical transformation of this molecule is its conversion into an amide, a

cornerstone of its application in drug discovery.

2-Amino-5-chloro-
pyridine-3-carboxylic acid -COOH Acid Activation e.g., SOCl₂, HATU, T3PStep 1 Activated Intermediate e.g., Acyl Chloride (-COCl)

or Activated Ester

{ Nucleophilic Acyl Substitution }
{ Primary/Secondary Amine | R-NH₂ } Step 2

{ Final Amide Product |
-CONHR }

Click to download full resolution via product page
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Caption: Workflow for activating and coupling the carboxylic acid.

Application in Drug Discovery: A Scaffold for Kinase
Inhibitors
The pyridine scaffold is a bioisostere for purines, making it an ideal starting point for designing

molecules that target the ATP-binding sites of kinases. 2-Amino-5-chloropyridine-3-
carboxylic acid is particularly well-suited for this role. The related compound, 2-amino-5-

bromopyridine, is a key precursor in the synthesis of Pexidartinib, a potent inhibitor of the

Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[4] The synthetic logic is directly

transferable.

Conceptual Model of Kinase Inhibition
The molecule serves as a "headpiece" that orients the rest of the inhibitor within the kinase

active site.

The 2-Amino Group: This group is often coupled to another heterocyclic ring system, which

provides additional interactions and vectors for substitution.

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often interacting with residues in

the active site.

The Amide derived from the Carboxylic Acid: The crucial N-H of the amide typically forms a

hydrogen bond with the kinase hinge region, a key anchoring interaction for many Type I and

Type II kinase inhibitors.

The 5-Chloro Position: This serves as the attachment point for a larger moiety that extends

into a hydrophobic pocket of the kinase, contributing significantly to binding affinity and

selectivity.
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Caption: Conceptual model of inhibitor binding in a kinase pocket.

Analytical Characterization: Ensuring Purity and
Identity
Rigorous analytical control is essential to ensure the quality of the intermediate, as impurities

can carry through to the final active pharmaceutical ingredient (API).[12] Reversed-phase high-

performance liquid chromatography (RP-HPLC) is the standard method for purity assessment.

[12][13]

Protocol for RP-HPLC Purity Analysis
This protocol is adapted from established methods for the closely related 2-amino-5-

chloropyridine and is suitable for determining the purity of the title compound and separating it

from potential process-related impurities.[12]
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Parameter Condition

Instrumentation
HPLC with Gradient Pump, Autosampler, and

UV-Vis Detector

Column C18, 4.6 x 150 mm, 2.7 µm particle size

Mobile Phase A
0.1% (v/v) Orthophosphoric Acid in Water, pH

3.0

Mobile Phase B Acetonitrile (HPLC Grade)

Gradient
Time 0: 5% B; Time 20: 95% B; Time 25: 95% B;

Time 26: 5% B

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Injection Volume 10 µL

Column Temp. 30 °C

Diluent 50:50 (v/v) Mobile Phase A : Mobile Phase B

System Suitability Requirements:

Tailing Factor: 0.8 - 1.5 for the main peak.

Theoretical Plates: Not less than 2000 for the main peak.

RSD: Not more than 2.0% for five replicate injections of a standard solution.

Analytical Workflow Diagram
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Caption: Standard workflow for HPLC purity analysis.

Safety and Handling
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

The following guidelines are based on available Material Safety Data Sheets (MSDS).

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory

irritation (H335).[6]

Personal Protective Equipment (PPE): Handle with gloves (nitrile rubber), safety glasses with

side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. If

dust formation is likely, use a NIOSH-approved particulate respirator.
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Storage: Store in a cool, dry place in a tightly sealed container. Keep in a dark place under

an inert atmosphere.[7]

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal

company. Do not let the product enter drains.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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